![molecular formula C7H11BClNO2 B2641401 (3-Amino-2-methylphenyl)boronic acid hydrochloride CAS No. 2230901-24-1](/img/structure/B2641401.png)
(3-Amino-2-methylphenyl)boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Amino-2-methylphenyl)boronic acid hydrochloride” is a boronic acid derivative with the CAS Number: 2230901-24-1 . It has a molecular weight of 187.43 and its IUPAC name is (3-amino-2-methylphenyl)boronic acid hydrochloride .
Molecular Structure Analysis
The InChI code for “(3-Amino-2-methylphenyl)boronic acid hydrochloride” is 1S/C7H10BNO2.ClH/c1-5-6 (8 (10)11)3-2-4-7 (5)9;/h2-4,10-11H,9H2,1H3;1H . The InChI key is VSEPOTBSDLJYNX-UHFFFAOYSA-N .
Chemical Reactions Analysis
“(3-Amino-2-methylphenyl)boronic acid hydrochloride” is commonly used as a reagent in Suzuki-Miyaura coupling reactions, where it can be used to form C-C bonds by the reaction with aryl or vinyl halides . It is also used as a boronic acid source in the synthesis of boronate-functionalized monomers .
Physical And Chemical Properties Analysis
“(3-Amino-2-methylphenyl)boronic acid hydrochloride” is a solid at room temperature . Its density is 1.2±0.1 g/cm³ . The boiling point is 376.6±52.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C .
Scientific Research Applications
Suzuki–Miyaura Coupling
“(3-Amino-2-methylphenyl)boronic acid hydrochloride” can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Catalyst for Protodeboronation
Boronic acids, including “(3-Amino-2-methylphenyl)boronic acid hydrochloride”, can be used as catalysts for protodeboronation of pinacol boronic esters . This process is valuable for formal anti-Markovnikov alkene hydromethylation .
Fluorescent Sensor
Boronic acids can be used to create fluorescent sensors . For example, a sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA and DOPAC .
Drug Permeation Enhancement
The interaction between boronic acids and diols can be used to alter the electrostatic or lipophilic properties of drugs or fluorescent agents to enhance their permeation of model membranes .
Chemical Biology
In chemical biology, boronic acids can be used for molecular recognition . This application takes advantage of the ability of boronic acids to form reversible covalent complexes with sugars and other diols .
Organic Synthesis
Boronic acids are also used in organic synthesis. They can be used to prepare organoboranes, which are useful reagents in organic synthesis .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (3-Amino-2-methylphenyl)boronic acid hydrochloride is the formation of carbon-carbon (C-C) bonds . This compound is a boronic acid derivative that is commonly used as a reagent in Suzuki-Miyaura coupling reactions .
Mode of Action
(3-Amino-2-methylphenyl)boronic acid hydrochloride interacts with its targets by participating in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The compound’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The biochemical pathway affected by (3-Amino-2-methylphenyl)boronic acid hydrochloride is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c .
Result of Action
The molecular and cellular effects of (3-Amino-2-methylphenyl)boronic acid hydrochloride’s action result in the formation of C-C bonds . It is used to form these bonds by the reaction with aryl or vinyl halides .
Action Environment
The action, efficacy, and stability of (3-Amino-2-methylphenyl)boronic acid hydrochloride are influenced by environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The Suzuki-Miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
(3-amino-2-methylphenyl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2.ClH/c1-5-6(8(10)11)3-2-4-7(5)9;/h2-4,10-11H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEPOTBSDLJYNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)N)C)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-2-methylphenyl)boronic acid hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.